Product packaging for 10-Methoxycarbamazepine(Cat. No.:CAS No. 28721-09-7)

10-Methoxycarbamazepine

Numéro de catalogue: B195698
Numéro CAS: 28721-09-7
Poids moléculaire: 266.29 g/mol
Clé InChI: PIZOFBKQWNPKDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within the Dibenzazepine (B1670418) Anticonvulsant Family

Relationship to Carbamazepine (B1668303) and Oxcarbazepine (B1677851)

10-Methoxycarbamazepine is structurally analogous to both carbamazepine and oxcarbazepine. lgcstandards.com Carbamazepine, a first-generation anticonvulsant, is metabolized in the body to form various byproducts, and understanding these pathways is crucial for comprehending its therapeutic action and potential for drug interactions. acs.org Oxcarbazepine, a second-generation anticonvulsant, was developed as a successor to carbamazepine with a modified metabolic profile. This compound serves as a key intermediate in the synthesis of oxcarbazepine. newdrugapprovals.orgnewdrugapprovals.org It is also considered an impurity of oxcarbazepine. lgcstandards.compharmaffiliates.comsynthinkchemicals.com

Relationship to Eslicarbazepine (B1671253) Acetate (B1210297)

Eslicarbazepine acetate is a third-generation dibenzazepine anticonvulsant. nih.gov It is a prodrug that is rapidly and extensively metabolized to its active metabolite, eslicarbazepine. taylorandfrancis.com The metabolic pathway of eslicarbazepine acetate also involves compounds structurally related to this compound, highlighting the interconnectedness of this chemical family. taylorandfrancis.com

Nomenclatural Clarification

The nomenclature surrounding the metabolites and derivatives of dibenzazepine anticonvulsants can be complex. Several names are used to refer to closely related compounds, and a clear understanding of these terms is essential.

10-Hydroxycarbazepine: This is the primary active metabolite of oxcarbazepine.

Monohydroxy Derivative (MHD): This is another common name for 10-hydroxycarbazepine, emphasizing the presence of a single hydroxyl group. ark-tdm.com

Licarbazepine (B1675244): This is the non-proprietary name for the racemic mixture of the 10-hydroxy metabolite of oxcarbazepine. taylorandfrancis.com

(S)-Licarbazepine and (R)-Licarbazepine: Licarbazepine exists as two stereoisomers, (S)-Licarbazepine and (R)-Licarbazepine. (S)-Licarbazepine is also known as eslicarbazepine. taylorandfrancis.comnih.gov

Eslicarbazepine: This is the pharmacologically active enantiomer, (S)-Licarbazepine. taylorandfrancis.comnih.gov

Role as Active Metabolite and Prodrug Relationship

The concept of prodrugs and active metabolites is central to understanding the pharmacology of the dibenzazepine family.

Oxcarbazepine is a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active metabolite within the body. google.com Upon administration, oxcarbazepine is rapidly and extensively metabolized to 10-hydroxycarbazepine (MHD), which is the primary compound responsible for the anticonvulsant effect. taylorandfrancis.comgoogle.com

Similarly, eslicarbazepine acetate is a prodrug that is converted to its active form, eslicarbazepine ((S)-licarbazepine), through hydrolysis. taylorandfrancis.com This metabolic activation is a key feature of its therapeutic action.

While this compound itself is not the primary active metabolite for seizure control, its close structural relationship and role as a synthetic precursor underscore its importance in the development and understanding of these vital medications. newdrugapprovals.orgnewdrugapprovals.org It is also used as an internal standard in the chromatographic analysis of carbamazepine and its epoxide metabolite. nih.govresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C16H14N2O2 lgcstandards.comchemsrc.comnih.govnih.govncats.iolgcstandards.com
Molecular Weight 266.29 g/mol lgcstandards.comchemsrc.com
CAS Number 28721-09-7 lgcstandards.comchemsrc.comlgcstandards.com
Appearance Off-White Solid pharmaffiliates.com
Melting Point 186-188ºC chemsrc.com
Boiling Point 468ºC at 760 mmHg chemsrc.com
IUPAC Name 5-methoxybenzo[b] chemsrc.combenzazepine-11-carboxamide lgcstandards.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B195698 10-Methoxycarbamazepine CAS No. 28721-09-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methoxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOFBKQWNPKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182884
Record name 10-Methoxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28721-09-7
Record name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28721-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxycarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-METHOXYCARBAMAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13NU3QR2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Stereochemistry Research

Chemical Synthesis Methodologies

Chemical synthesis strategies for 10-Methoxycarbamazepine predominantly revolve around the asymmetric reduction of a precursor molecule, oxcarbazepine (B1677851), or the resolution of a racemic mixture of licarbazepine (B1675244).

Asymmetric Reduction of Oxcarbazepine

The asymmetric reduction of oxcarbazepine to produce eslicarbazepine (B1671253) is a well-documented approach. One notable method involves transfer hydrogenation using a catalytic system composed of a ruthenium catalyst, such as RuCl(S,S)-Ts-DPEN, in the presence of a formic acid-triethylamine mixture. google.com This method has demonstrated high yields and enantiomeric excesses. For instance, using a molar ratio of the ruthenium catalyst to oxcarbazepine of 1:1340 in the presence of IRA-67 resin, eslicarbazepine was produced with a 74% isolated molar yield and an enantiomeric excess (e.e.) of 99.8%. google.com Increasing the catalyst loading to a ratio of 1:1160 resulted in an 81% yield and 98.1% e.e. google.com Another study reported an 88% isolated molar yield and 98.4% e.e. with a catalyst to substrate ratio of 1:5400. google.com

A key intermediate in some syntheses of oxcarbazepine, and subsequently this compound, is 10-methoxyiminostilbene (B195700). acs.orgacs.orgscite.ai An industrial process for this intermediate involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to create a bromohydrin methyl ether from N-acetyliminostilbene. acs.orgacs.org

Resolution of Racemic Licarbazepine

The resolution of racemic licarbazepine is another established chemical route. This method separates the desired (S)-enantiomer from the (R)-enantiomer. Techniques often involve the formation of diastereomeric esters by reacting the racemic alcohol with a chiral acid. google.com For example, resolution has been achieved using esters of di-O,O'-substituted tartaric acid. google.com Other chiral acids, such as those described in various patents, have also been employed for this purpose. google.com While effective, these resolution methods can be lengthy and may result in the loss of more than half of the starting material, although methods for the racemization or inversion of the undesired (R)-enantiomer have been developed. google.com

Chemical Enantioselective Reduction of Acetyloxcarbazepine

The direct enantioselective hydrogenation of an acetylated form of oxcarbazepine, specifically 10-(acetyloxy)-5H-dibenz[b,f]azepine-5-carboxamide, presents an alternative synthetic pathway. google.com This process utilizes a chiral catalyst and a hydrogen source to directly yield eslicarbazepine acetate (B1210297). google.com For example, catalysts such as Rh(COD)(RcSp-DuanPhos)BF4 have been used for this asymmetric hydrogenation. google.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a greener and often more selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds.

Enzymatic Resolution of Racemic Licarbazepine

Enzymatic resolution of racemic licarbazepine provides a highly selective means of obtaining eslicarbazepine. This typically involves the use of lipases to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. For instance, a process has been described where racemic licarbazepine is dissolved, and an enzyme and an acylating agent are added, resulting in the selective acylation of (S)-licarbazepine. google.comgoogle.com Another method involves the enzymatic resolution of methoxyacetylated racemic licarbazepine using the protease Protex 6L. google.comgoogle.com Lipases from Candida rugosa have also been shown to be effective in the transesterification of racemic licarbazepine, yielding the (S)-alcohol with high enantiomeric excess. ntnu.nouniovi.es

EnzymeAcyl DonorSolventEnantiomeric Excess (ee) of (S)-alcoholReference
Candida rugosa lipaseVinyl benzoateTBME97% uniovi.es

Enzymatic Enantioselective Reduction of Oxcarbazepine

The enzymatic reduction of oxcarbazepine to eslicarbazepine is a highly efficient and stereoselective process. Various microorganisms and isolated enzymes have been employed for this transformation.

Engineered ketoreductases (KREDs) derived from Lactobacillus species have demonstrated high efficiency in converting oxcarbazepine to eslicarbazepine with excellent enantiomeric excess. google.commdpi.com In one study, an evolved ketoreductase from Lactobacillus kefir was used with 2-propanol for cofactor regeneration, achieving a >99.9% e.e. for (S)-licarbazepine at a substrate loading of 100 g/L. researchgate.netacs.orgrsc.org

Whole-cell biotransformation using various yeast strains has also been successful. Saccharomyces cerevisiae CGMCC No. 2266 has been used to synthesize (S)-licarbazepine from oxcarbazepine. researchgate.net Another study utilized Pichia methanolica 103660 in a biphasic system of de-ionized water and hexane, achieving over 98% conversion and over 98% e.e. within 24 hours. researchgate.netrsc.org Bacillus anthracis CGMCC No. 12337 has also been used in a dibutyl phthalate/phosphate buffer system, resulting in a 97.32% conversion and 99.80% e.e. for (S)-licarbazepine. scientific.net

A novel approach involves the use of an interface-assembled carbonyl reductase. In this system, the enzyme is conjugated with polystyrene at the interface of a toluene/Tris-HCl biphasic system. preprints.orgpreprints.orgnih.gov This method achieved a 97.39% conversion and 99.6% e.e. of (S)-licarbazepine. preprints.orgpreprints.org

BiocatalystSystemConversionEnantiomeric Excess (ee)Reference
Lactobacillus kefir KRED variantIsopropanol>99%>99.9% researchgate.netacs.orgrsc.org
Pichia methanolica 103660Water/Hexane>98%>98% researchgate.netrsc.org
Bacillus anthracis CGMCC No. 12337Dibutyl phthalate/Phosphate buffer97.32%99.80% scientific.net
Interface-Assembled Carbonyl ReductaseToluene/Tris-HCl97.39%99.6% preprints.orgpreprints.org

Research on Enantiomeric Purity and Chiral Separation Techniques in Synthesis

The enantiomeric purity of this compound is a critical parameter in its synthesis, particularly when it serves as an intermediate for stereospecific drugs. While direct and extensive research focusing exclusively on the chiral separation of this compound is not widely published, the methodologies employed for its derivatives and structurally related compounds provide a strong basis for understanding the techniques applicable to its enantiomeric resolution and purity assessment.

Research in this area primarily revolves around the use of chiral High-Performance Liquid Chromatography (HPLC), a powerful technique for separating enantiomers. The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Detailed Research Findings

Studies on the derivatives of this compound, such as Oxcarbazepine and its metabolites, have demonstrated the efficacy of various chiral separation techniques. These findings are highly relevant for establishing methods to determine the enantiomeric purity of this compound.

One of the key approaches is the use of polysaccharide-based chiral stationary phases. For instance, in the analysis of related compounds, columns like Chiralpak, which are derived from amylose (B160209) or cellulose, have shown excellent enantioselective separation capabilities. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in different retention times and, thus, separation.

Another significant technique involves Pirkle-type chiral stationary phases, such as the Whelk-O1 column. This type of CSP operates on the principle of forming multiple simultaneous interactions (π-π interactions, hydrogen bonding, and steric hindrance) with the analyte's enantiomers, leading to effective chiral recognition and separation.

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a crucial aspect of this research. It is defined as the absolute difference between the mole fractions of each enantiomer. Chiral HPLC, coupled with a suitable detector (like a UV or circular dichroism detector), is the standard method for determining the enantiomeric excess of a synthesized compound. uma.es

While specific preparative chiral separation of this compound is not detailed in the available literature, the synthesis of its downstream product, Eslicarbazepine acetate, has been reported with a chiral purity of 99.51%, indicating that highly enantioselective processes are achievable. googleapis.com This high level of purity in the final product suggests that the precursor, this compound, can also be produced with high enantiomeric purity or be effectively purified.

The table below summarizes the chiral separation techniques that have been successfully applied to compounds structurally related to this compound and are, therefore, highly applicable for its own enantiomeric purity assessment.

Chiral Separation TechniqueChiral Stationary Phase (CSP)Applicable ToKey Findings
Chiral High-Performance Liquid Chromatography (HPLC)Polysaccharide-based (e.g., Chiralpak)Oxcarbazepine and its metabolitesProvides excellent enantioseparation through differential formation of diastereomeric complexes.
Chiral High-Performance Liquid Chromatography (HPLC)Pirkle-type (e.g., Whelk-O1)OxcarbazepineEffective chiral recognition via multiple interaction points (π-π, hydrogen bonding).
Supercritical Fluid Chromatography (SFC)Various chiral columnsGeneral applicabilityOffers faster separations and is a viable alternative to HPLC for chiral analysis.

Pharmacological Mechanisms of Action and Molecular Targets Research

Voltage-Gated Sodium Channel (VGSC) Modulation

There is no specific scientific data available to detail the modulatory effects of 10-Methoxycarbamazepine on voltage-gated sodium channels. Commercial vendor information contains broad, uncited statements suggesting it belongs to the anticonvulsant class, which implies sodium channel activity, but this is not substantiated by direct experimental evidence in the available literature. cymitquimica.com

Selective Interaction with the Inactivated State of VGSCs

No research studies were identified that investigated the selective interaction of this compound with the inactivated state of VGSCs.

Enhancement of Slow Inactivation

There is no evidence from the reviewed literature to suggest that this compound enhances the slow inactivation of VGSCs.

Effects on Fast Inactivation

The effects of this compound on the fast inactivation kinetics of VGSCs have not been documented in the available scientific literature.

Modulation of Specific VGSC Subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, Nav1.7)

No data is available regarding the activity or selectivity of this compound on any specific VGSC subtypes.

Other Ion Channel Modulation

Potassium Conductance Enhancement

While modulation of potassium conductance is noted as a potential mechanism for the related compound oxcarbazepine (B1677851), no studies were found that directly examine or confirm this effect for this compound itself.

High-Voltage Activated Calcium Channel Modulation

The modulation of high-voltage activated (HVA) calcium channels is a known mechanism of action for related compounds like Oxcarbazepine, primarily through its active metabolite. google.comjpccr.eu These channels are crucial for neurotransmitter release and neuronal excitability. nih.gov However, specific research detailing the direct modulatory effects of this compound on HVA calcium channels is not extensively documented in the available literature.

T-Type Calcium Channel Inhibition

T-type calcium channels are low-voltage activated channels that play a role in shaping the excitability of neurons and are a target for various neurological disorder treatments, including epilepsy. wikipedia.orgnih.gov They contribute to rhythmic burst firing in neurons, a key factor in certain types of seizures. wikipedia.org While a range of compounds are known to act as T-type calcium channel antagonists nih.govfrontiersin.org, dedicated studies investigating the inhibitory activity of this compound specifically on these channels are not prominent in the searched scientific reports.

Neurotransmitter System Modulation Research

The influence of anticonvulsant drugs on neurotransmitter systems is a key aspect of their therapeutic effect. This includes the modulation of excitatory and inhibitory pathways.

Inhibition of glutamate (B1630785) release, a primary excitatory neurotransmitter, is a significant mechanism for controlling neuronal hyperexcitability. This action is well-documented for related compounds such as Carbamazepine (B1668303) and Oxcarbazepine, which are believed to achieve this effect through the blockade of voltage-gated sodium channels. jpccr.euchemicalbook.com Direct evidence and detailed research focusing solely on the capacity of this compound to inhibit glutamate release are not specified in the reviewed sources.

Serotonin (B10506) and dopamine (B1211576) are critical monoamine neurotransmitters that influence a wide array of neurological functions, and their pathways can be modulated by various psychotropic and neurological agents. nih.govnih.gov The current body of literature lacks specific studies centered on the interaction between this compound and the serotonin or dopamine systems.

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. While one study mentions the use of this compound as an internal standard in an experimental setup analyzing the GABA system, the research did not investigate the compound's direct effects on GABAergic mechanisms. ucl.ac.uk Therefore, information regarding its specific interactions remains undefined.

Serotonin and Dopamine Pathway Modulation

Cellular and Network Level Effects

Data Tables

Table 1: Identity and Documented Role of this compound

Attribute Description Source(s)
Chemical Name 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide pharmaffiliates.comcymitquimica.comnih.gov
Synonyms This compound, Oxcarbazepine Impurity B pharmaffiliates.comnih.govlgcstandards.com
Molecular Formula C16H14N2O2 nih.govlgcstandards.com
Primary Role Chemical intermediate in the synthesis of Oxcarbazepine newdrugapprovals.orgambeed.com
Secondary Role Pharmaceutical impurity and analytical reference standard veeprho.comucl.ac.uksynzeal.com

| Reported Activity | Described as a potential anticonvulsant that may affect neurotransmitter systems | cymitquimica.com |

Reduction of Abnormal Neuronal Firing and Hyperexcitability

The principal mechanism by which this compound is thought to exert its anticonvulsant effect is by reducing neuronal hyperexcitability . This action is primarily achieved by blocking voltage-sensitive sodium channels fda.gov.ph. In pathological conditions like epilepsy, neurons can enter a state of hyperexcitability, leading to abnormal, high-frequency firing that can trigger seizures.

Suppression of Repetitive Neuronal Firing

A direct consequence of stabilizing hyperexcited membranes is the suppression of sustained, high-frequency repetitive neuronal firing wikipedia.orgfda.gov.phgoogle.com. This is a hallmark action of this class of anticonvulsants. The blockade of voltage-sensitive sodium channels slows the rate at which these channels can recover from an inactivated state to a closed state ready to open again chemicalbook.com. This effectively limits the neuron's ability to fire action potentials in rapid succession chemicalbook.com.

Research on structurally related compounds demonstrates this effect clearly. In vitro studies on mouse central neurons showed that therapeutic concentrations of carbamazepine and its active 10,11-epoxy metabolite limited sustained repetitive firing in response to depolarizing stimuli. This limitation is a key factor in preventing the spread of seizure activity in the brain google.com.

Table 1: Research Findings on Suppression of Repetitive Firing by Related Compounds
CompoundModel/SystemKey FindingReference
Oxcarbazepine/MHDIn vitro studiesInhibits repetitive neuronal firing through blockade of voltage-sensitive sodium channels. wikipedia.orgfda.gov.ph
CarbamazepineMouse central neurons in cell cultureLimits sustained high-frequency repetitive firing of action potentials. chemicalbook.com
10,11-epoxycarbamazepineMouse central neurons in cell cultureLimits sustained repetitive firing at therapeutic concentrations.

Diminishment of Synaptic Impulse Propagation

The blockade of sodium channels and subsequent suppression of repetitive firing also leads to the diminishment of synaptic impulse propagation wikipedia.orgfda.gov.phgoogle.com. An action potential traveling down an axon is dependent on the sequential opening and closing of voltage-gated sodium channels. By interfering with this process, this compound and its analogs can reduce the likelihood that a presynaptic electrical impulse will successfully trigger the release of neurotransmitters into the synaptic cleft.

Table 2: Molecular Mechanisms in Diminishing Synaptic Impulses
MechanismMolecular TargetObserved in Compound(s)Reference
Primary MechanismVoltage-sensitive sodium channelsOxcarbazepine/MHD wikipedia.orgfda.gov.phgoogle.com
Contributing MechanismPotassium channels (increased conductance)Oxcarbazepine/MHD wikipedia.orgfda.gov.ph
Contributing MechanismHigh-voltage activated calcium channelsOxcarbazepine/MHD wikipedia.orgfda.gov.ph

Mechanisms in Epileptogenesis Inhibition

Epileptogenesis refers to the complex process by which a normal brain develops epilepsy, often following an initial insult such as trauma, stroke, or infection. This process involves long-term changes in neural networks. The established mechanisms of action for this compound and its analogs, such as the blockade of sodium channels, are primarily associated with anticonvulsant (seizure-suppressing) rather than antiepileptogenic (disease-preventing) effects.

While controlling seizures is critical, the ability of a compound to inhibit the underlying development of epilepsy is a distinct pharmacological property. Studies on carbamazepine have shown its efficacy in reducing seizure generalization but have not established a clear role in preventing the development of epilepsy itself ucl.ac.uk. Therefore, while this compound is considered an effective anticonvulsant based on its mechanism of action, its potential role in the inhibition of epileptogenesis has not been established in the available research and remains an area for further investigation.

Preclinical Pharmacodynamics and Efficacy Studies

Anticonvulsant Activity in Animal Models

The anticonvulsant properties of 10-methoxycarbamazepine have been assessed in several rodent models of epilepsy, each designed to mimic different aspects of human seizure disorders.

The maximal electroshock seizure (MES) test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. nih.govnih.gov This model assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated. nih.gov In this test, an electrical stimulus is delivered to rodents to induce a characteristic seizure, and the abolition of the tonic hindlimb extension is considered a measure of anticonvulsant protection. nih.govresearchgate.net The MES model is considered a gold standard in the initial stages of anticonvulsant drug screening. uc.pt

Research has demonstrated the efficacy of various anticonvulsant agents in the MES model. For instance, PRAX-628 has been shown to be effective at lower doses compared to standard antiseizure medications in this model. praxismedicines.com The model's predictive validity for clinical efficacy in treating generalized tonic-clonic seizures is well-established. nih.gov

Chemoconvulsant models use chemical agents to induce seizures and are valuable for screening and characterizing potential antiepileptic drugs. researchgate.net Commonly used chemoconvulsants include pentylenetetrazole (PTZ), picrotoxin, and N-methyl-D-aspartate (NMDA). nih.govcabidigitallibrary.org These models help to elucidate the mechanisms of action of anticonvulsant compounds. For example, the PTZ model is often used to identify drugs that act on the GABAergic system. semanticscholar.org

Studies have shown that established antiepileptic drugs like carbamazepine (B1668303) and oxcarbazepine (B1677851) can inhibit seizures induced by various chemoconvulsants. nih.gov In a zebrafish model, carbamazepine demonstrated a concentration-dependent increase in seizure latency against PTZ-induced seizures. semanticscholar.org The ability of a compound to protect against seizures in these models provides insight into its potential therapeutic profile.

The amygdala kindling model is a widely used animal model to study the pathobiology of epilepsy and the process of epileptogenesis, where repeated sub-threshold electrical stimulation of the amygdala leads to the progressive development of seizures. nih.gov This model is particularly relevant for studying focal seizures that can secondarily generalize, mimicking aspects of human temporal lobe epilepsy. nih.govsynapcell.com It is considered to have high predictive validity for testing novel antiseizure medications. nih.gov

The amygdala kindling model has been instrumental in differentiating the anticonvulsant profiles of various drugs. nih.gov For example, it was the only model that correctly predicted the anticonvulsant activity of levetiracetam. nih.gov The model allows for the assessment of a compound's efficacy against both focal and convulsive seizures. synapcell.com

Comparative studies are essential to understand the relative potency and efficacy of a new compound in relation to existing drugs. This compound is structurally related to carbamazepine and oxcarbazepine. nih.govnih.govpharmaffiliates.comlgcstandards.com Carbamazepine is a first-generation anticonvulsant that acts by blocking voltage-gated sodium channels. chemicalbook.com Oxcarbazepine is also an iminodibenzyl (B195756) derivative with anticonvulsant effects. nih.gov

In a planarian model, both carbamazepine and oxcarbazepine were shown to inhibit chemoconvulsant-induced seizure-like behaviors in a dose-dependent manner. nih.gov Studies in a rat model of chronic epilepsy have shown that carbamazepine can suppress the frequency of both convulsive and nonconvulsive seizures. nih.gov Comparative data from such studies help in positioning a new chemical entity within the existing therapeutic landscape.

Comparative Efficacy Studies with Related Compounds

Research in Neuropathic Pain Models

In addition to its anticonvulsant properties, this compound has been investigated for its potential in treating neuropathic pain. Carbamazepine, a related compound, is used for the treatment of neuropathic pain. researchgate.net Preclinical models of neuropathic pain are used to evaluate the efficacy of new compounds in this indication. These models often involve creating a nerve injury in rodents to mimic the symptoms of human neuropathic pain conditions. The assessment of a compound's ability to alleviate pain behaviors in these models provides evidence for its potential analgesic effects.

Peripheral Neuropathy Models

Peripheral neuropathy, a condition characterized by damage to the peripheral nerves, often results in symptoms of pain, weakness, and numbness. nih.gov Preclinical models are crucial for developing and testing new therapeutic agents for this condition. nih.govmdpi.com

Antiepileptic drugs have been recognized as an effective treatment for various forms of neuropathic pain originating from the peripheral nervous system. nih.gov While they seldom provide complete relief, their role in managing symptoms is significant. nih.gov In the context of chemotherapy-induced peripheral neuropathy (CIPN), a common and dose-limiting side effect of drugs like paclitaxel, various agents are under investigation. nih.govnih.gov Models of paclitaxel-induced peripheral neuropathy (PIPN) are utilized to screen for neuroprotective compounds. nih.gov

Studies in rat models of neuropathic pain have compared the efficacy of different anticonvulsants, including carbamazepine and its derivatives. nih.gov For instance, in paclitaxel-induced neuropathic pain, lamotrigine (B1674446) has shown promise. nih.gov The underlying mechanisms of neuropathic pain can differ based on their cause, which may explain the varied efficacy of different antiepileptic drugs. nih.gov

Table 1: Investigated Compounds in Preclinical Peripheral Neuropathy Models

Compound Model Key Findings
Lamotrigine Paclitaxel-induced neuropathic pain (Rat) Effective analgesic. nih.gov
Gabapentin Diabetic neuropathic pain Very effective. nih.gov
Pregabalin Streptozotocin-induced diabetic peripheral neuropathy (Rat) Alleviated mechanical allodynia and thermal hyperalgesia. mdpi.com
Fluoxetine (B1211875) Streptozotocin-induced diabetic peripheral neuropathy (Rat) Protected against peripheral neuropathy, improved grip strength. mdpi.com

Inflammatory Pain Models

Research into inflammatory pain models has highlighted the analgesic potential of various compounds. Nonsteroidal anti-inflammatory drugs (NSAIDs) are known to exert their effects not only through peripheral inhibition of prostaglandin (B15479496) synthesis but also via central mechanisms. nih.gov Preclinical studies have supported the antinociceptive effects of certain drugs in models of persistent and inflammatory pain. nih.gov For example, duloxetine (B1670986) has demonstrated significant pain severity reduction in trials involving diabetic neuropathy and fibromyalgia. nih.gov

Research into Mood Stabilizing Effects and Psychiatric Disorder Models

Bipolar Disorder Models

Carbamazepine and its derivatives have been a cornerstone in the treatment of bipolar disorder for decades. chemicalbook.comajpp.in The neurochemical mechanisms of action of these compounds are thought to contribute to their mood-stabilizing properties. nih.gov Theories involving kindling mechanisms and behavioral sensitization have been instrumental in translating their antiepileptic efficacy to potential prophylactic effects in bipolar disorder. nih.gov

Carbamazepine is believed to manage manic episodes by modulating voltage-gated sodium channels and reducing dopamine (B1211576) and glutamate (B1630785) turnover, while increasing serotonin (B10506) and GABA levels. ajpp.in It is considered a crucial second-line treatment for bipolar disorder, particularly when conventional antipsychotics are insufficient. ajpp.in

Table 2: Efficacy of Carbamazepine in Bipolar Disorder Models

Study Type Key Findings
Open-label trials Suggests efficacy in the prophylaxis of bipolar disorder and acute mania. chemicalbook.com
Controlled studies Effective in treating acute manic and depressive symptoms, as well as in prophylaxis. chemicalbook.com
Head-to-head PLC-controlled study Effective in 60% of patients compared to 22.2% with placebo. nih.gov

Depression Models

Animal models of depression are vital for screening and developing new antidepressant medications. nih.govnih.gov The forced swim test and tail suspension test are widely used to assess "depression-like" behavior and the efficacy of antidepressant compounds. nih.gov In these models, a reduction in immobility time is indicative of an antidepressant effect. nih.gov

Studies on carbamazepine have shown its effectiveness in the behavioral despair model, a key animal model of depression. nih.gov Chronic administration of carbamazepine has been found to decrease immobility in rats, similar to the effects of imipramine, an established antidepressant. nih.gov This suggests that carbamazepine may share properties with atypical antidepressants. nih.gov

Table 3: Effects of Carbamazepine in Depression Models

Model Finding
Behavioral Despair Model Chronic administration of carbamazepine (40 mg/kg) decreased immobility in rats. nih.gov
Amphetamine-Induced Anorexia Carbamazepine did not modify the anorectic effect of methamphetamine. nih.gov

Anxiety Models

Animal models of anxiety are designed to study the etiology, symptoms, and treatment of human anxiety disorders. nih.govnih.gov These models, such as the elevated plus-maze and social interaction tests, are crucial for identifying novel anxiolytic compounds and understanding their mechanisms of action. nih.govresearchgate.net

While direct preclinical studies on this compound in anxiety models are not extensively detailed in the provided context, the broader class of anticonvulsants, including carbamazepine, has been evaluated. The pharmacological profiles of these models are sensitive to various classes of anxiolytic compounds, including GABA-A receptor agonists. nih.gov

Neuroprotective Effects Research

There is a growing body of evidence supporting the neurotrophic and neuroprotective effects of psychotropic agents, including mood stabilizers. nih.gov These effects may contribute to enhanced cellular resilience and plasticity in the neural circuits implicated in psychiatric disorders. nih.gov

Mood stabilizers like lithium and valproate have been shown to upregulate the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). nih.gov Antidepressants have also demonstrated neuroprotective effects. For example, fluoxetine has been found to prevent the neurotoxic effects of certain substances, potentially through the activation of signaling pathways involving BDNF. nih.gov While specific research on the neuroprotective effects of this compound is not detailed, the known actions of related compounds suggest a potential area for future investigation.

Emerging Therapeutic Areas: Cancer Research

While direct evidence for this compound's anticancer properties is lacking, the broader class of dibenzoazepine derivatives, including its parent compound carbamazepine, has been the subject of some cancer studies. frontiersin.org These studies provide a foundational, albeit indirect, context for considering the potential, yet unproven, anticancer effects of its derivatives.

Inhibition of Cancer Cell Invasion and Metastasis (e.g., Nav1.5 isoform)

There is no specific research available that examines the effect of this compound on cancer cell invasion or metastasis, nor its interaction with the neonatal Nav1.5 (nNav1.5) sodium channel.

However, the nNav1.5 channel itself is an emerging target in cancer therapy. Its expression has been detected in metastatic breast cancer tissues and is associated with increased invasive potential. nih.gov Antibodies developed to target nNav1.5 have been shown to suppress the invasion of breast cancer cell lines (MDA-MB-231 and 4T1) in preclinical models. nih.gov This suggests that molecules capable of modulating Nav1.5 activity could have anti-metastatic effects. Autoantibodies against Nav1.5 found in patients with metastatic breast cancer have also been noted, suggesting a potential link between this channel and the disease process. medrxiv.org Given that other anticonvulsant drugs are known to modulate sodium channels, this represents a hypothetical, though currently unexplored, avenue for this compound.

Effects on Cell Growth and Apoptosis

No direct studies on the effects of this compound on cancer cell growth and apoptosis have been identified.

Research on the related compound, carbamazepine (CBZ), offers some insight into the potential mechanisms of dibenzoazepine derivatives. Studies have shown that CBZ can induce apoptosis and cytotoxicity in the HT-29 human colon adenocarcinoma cell line. frontiersin.orgresearchgate.net This process was associated with an increase in the activity of caspase-3, a key mediator of apoptosis. frontiersin.orgresearchgate.net While these findings relate to carbamazepine, they highlight the potential for the dibenzoazepine scaffold to influence programmed cell death pathways in cancer cells.

Modulation of Specific Signaling Pathways (e.g., NF-κB, HDAC, Wnt/β-Catenin)

There is no available research detailing the modulation of NF-κB, HDAC, or Wnt/β-Catenin signaling pathways by this compound. The potential for such activity can only be inferred from studies on related molecules and the general importance of these pathways in cancer.

Histone Deacetylase (HDAC) Inhibition: Carbamazepine and its primary metabolite have been identified as inhibitors of HDACs, specifically HDAC3 and HDAC7. frontiersin.org HDAC inhibitors are a class of anticancer agents that can induce cancer cell cycle arrest, differentiation, and apoptosis. frontiersin.org The ability of the core dibenzoazepine structure to interact with HDACs suggests a possible, but unconfirmed, mechanism for its derivatives.

Wnt/β-Catenin Pathway: The Wnt/β-catenin signaling pathway is crucial in the development of many cancers. nih.govnih.gov In some cancers, its aberrant activation is a key driver of tumor growth. biomolther.orgamegroups.org Some therapeutic strategies aim to downregulate this pathway. For instance, the HDAC inhibitor CKD-581 has been shown to suppress the Wnt/β-catenin pathway in hematologic malignancies. biomolther.org Given the relationship between HDAC inhibition and Wnt signaling, this represents another hypothetical target for dibenzoazepine compounds. jcancer.org

NF-κB Pathway: The NF-κB signaling pathway is linked to inflammation and cancer progression. There is significant crosstalk between the Wnt/β-catenin and NF-κB pathways. nih.gov Modulation of one pathway can influence the other, highlighting the complexity of signaling networks in cancer cells.

Table of Research Findings on Related Concepts

Research AreaKey FindingsRelevant Compound(s)Citations
Nav1.5 and Metastasis Antibodies against neonatal Nav1.5 suppressed invasion in breast cancer cell models.Anti-nNav1.5 antibodies nih.gov
Apoptosis Induction Induced apoptosis and increased caspase-3 activity in a human colon cancer cell line.Carbamazepine frontiersin.orgresearchgate.net
HDAC Inhibition Inhibits histone deacetylases (HDAC3 and 7) in a liver carcinoma cell line.Carbamazepine frontiersin.org
Wnt/β-Catenin Pathway Aberrant signaling is a key driver in many cancers and a target for therapy.Various nih.govbiomolther.org

Clinical Research on this compound Remains Undisclosed in Publicly Available Data

Comprehensive searches for clinical research and therapeutic applications of the chemical compound this compound have yielded no evidence of its use as a standalone therapeutic agent in human clinical trials. The available information consistently identifies this compound as a key intermediate in the manufacturing of Oxcarbazepine and as a designated impurity (Oxcarbazepine Impurity B). google.comjustia.comgoogle.comnih.govpharmaffiliates.comlgcstandards.com

There is no publicly accessible data detailing clinical trial designs—including adjunctive therapy, monotherapy, placebo-controlled, or open-label extension studies—for this compound. Consequently, information regarding its efficacy in specific patient populations, such as those with refractory epilepsy, painful diabetic neuropathy, or bipolar I disorder, is not available.

While one preclinical study noted that 10-methoxy-5H-dibenz[b,f]azepine showed promising results in an evaluation of the structure-antioxidant activity relationship among a series of 5H-dibenzo[b,f]azepine derivatives, this does not constitute clinical research in humans. nih.gov

Suppliers of chemical standards list this compound for research and development purposes only, and not for therapeutic or veterinary use. theclinivex.comscbt.com The compound is primarily used as a reference standard in analytical testing. sigmaaldrich.comlgcstandards.com

Given the absence of clinical trial data, it is not possible to provide information on the clinical research, therapeutic applications, or efficacy profiles of this compound as outlined. The compound's role appears to be confined to the realm of pharmaceutical synthesis and analytical chemistry.

Clinical Research and Therapeutic Applications

Efficacy Profiles in Neurological and Psychiatric Disorders

Efficacy in Epilepsy

Carbamazepine (B1668303) is a well-established antiepileptic drug indicated for the treatment of both partial-onset seizures and generalized tonic-clonic seizures. epilepsysociety.org.uk

Partial-Onset Seizures:

Multiple studies have confirmed the efficacy of carbamazepine in managing partial-onset seizures. In a 7-year study involving 789 patients in China, carbamazepine demonstrated the longest time to the first seizure, with a median time of 36.06 months. mednexus.org This study also reported that carbamazepine had the highest 12-month remission rate at 85.55%. mednexus.org A meta-analysis of 30 randomized controlled trials (RCTs) found that the aggregated seizure freedom rate for carbamazepine at 6 months was 58% and 48% at 12 months. nih.gov However, the efficacy was noted to be highly variable across the different trials. nih.gov Another study highlighted that carbamazepine and phenytoin (B1677684) are considered drugs of choice for initial monotherapy in adults with partial seizures. nih.gov

Generalized Tonic-Clonic Seizures:

Carbamazepine is also a primary treatment for generalized tonic-clonic seizures. epilepsysociety.org.uk It is considered a drug of choice for secondarily generalized tonic-clonic seizures. nih.gov In some cases of idiopathic generalized epilepsy that are refractory to other treatments, carbamazepine has been shown to be an effective alternative, particularly when generalized tonic-clonic seizures are the predominant seizure type. nih.gov However, it's important to note that carbamazepine may exacerbate other seizure types, such as absence and myoclonic seizures. epilepsysociety.org.ukneurology-jp.org

Table 1: Efficacy of Carbamazepine in Epilepsy

Seizure Type Study Type Key Findings Citation
Partial-Onset 7-year observational study Median time to first seizure: 36.06 months; 12-month remission rate: 85.55% mednexus.org
Partial-Onset Meta-analysis of 30 RCTs 6-month seizure freedom rate: 58%; 12-month seizure freedom rate: 48% nih.gov
Generalized Tonic-Clonic Review Considered a drug of choice for secondarily generalized tonic-clonic seizures. nih.gov
Refractory IGE Case series Effective alternative for refractory idiopathic generalized epilepsy with predominant tonic-clonic seizures. nih.gov

Efficacy in Bipolar Disorder

Carbamazepine is recognized as a therapeutic option for bipolar disorder, particularly in the management of manic episodes and as a prophylactic treatment. chemicalbook.commedicalnewstoday.com

Manic Episodes:

Clinical studies have demonstrated the efficacy of carbamazepine in treating acute mania. scielo.br In a double-blind, placebo-controlled study, carbamazepine monotherapy resulted in significantly greater improvement in manic symptoms compared to placebo. mdpi.com The clinical response rate for mania was 87.8% with carbamazepine versus 57.1% with placebo. mdpi.com Comparative studies have found carbamazepine to be as effective as lithium in treating acute mania. nih.gov Carbamazepine and its derivative, oxcarbazepine (B1677851), appear to have a stronger efficacy in treating acute mania than depression. nih.govresearchgate.net

Depressive Episodes:

Prophylactic Efficacy:

Carbamazepine is used for the long-term prevention of both manic and depressive episodes in bipolar disorder. chemicalbook.com A retrospective analysis following patients for a mean of 10.4 years showed a significant reduction in the frequency of admissions per year after starting carbamazepine treatment. nih.gov In a study of lithium-resistant patients with rapid-cycling bipolar disorder, carbamazepine significantly decreased the number of manic and depressive episodes per year from 16.4 to 5.6. nih.gov However, one placebo-controlled trial failed to demonstrate the superiority of carbamazepine over placebo in prophylaxis. tg.org.au

Table 2: Efficacy of Carbamazepine in Bipolar Disorder

Indication Study Type Key Findings Citation
Manic Episodes Double-blind, placebo-controlled Clinical response rate of 87.8% vs. 57.1% for placebo. mdpi.com
Manic Episodes Comparative studies As efficacious as lithium in treating acute mania. nih.gov
Depressive Episodes Controlled study Clinical response rate of 63.8% vs. 34.8% for placebo. mdpi.comnih.gov
Depressive Episodes Network meta-analysis Labeled as ineffective for primary outcomes. mdpi.comnih.gov
Prophylactic (Rapid Cycling) Observational study Reduced episodes per year from 16.4 to 5.6. nih.gov
Prophylactic Retrospective analysis Significant reduction in annual admission frequency. nih.gov

Efficacy in Neuropathic Pain

Carbamazepine is utilized in the management of chronic neuropathic pain conditions. researchgate.net A Cochrane review assessing the analgesic efficacy of carbamazepine found that it was consistently better than placebo for providing substantial pain improvement. nih.gov In the four studies included in the analysis, 61% of participants experienced improvement with carbamazepine compared to 9% with placebo. nih.gov The conditions studied included trigeminal neuralgia, painful diabetic neuropathy, and post-stroke pain. nih.gov

Other Investigational Indications

The use of carbamazepine has been explored for other conditions, though evidence may be more limited.

Headache and Cranial Neuralgia:

Antiepileptic drugs, including carbamazepine, have been investigated for the prevention of cluster headaches and the treatment of trigeminal neuralgia. nih.gov Traditional use of carbamazepine for trigeminal neuralgia has been effective, though it can be associated with central nervous system side effects. nih.gov

Safety and Tolerability Profiles in Clinical Settings (Mechanisms of Adverse Events)

The use of carbamazepine and its derivatives is associated with specific adverse effects, primarily affecting the central nervous system and electrolyte balance.

Central Nervous System-Related Effects

Common CNS-related side effects of carbamazepine include dizziness, tiredness, instability, and diplopia. epilepsysociety.org.uknih.gov These effects are often dose-related and can sometimes be attributed to the active epoxide metabolite. epilepsysociety.org.uk The neurological side effects of carbamazepine are thought to correlate with the combined concentration of carbamazepine and its epoxide metabolite in the brain. ucl.ac.uk

Electrolyte Abnormalities (e.g., Hyponatremia)

Hyponatremia, or low sodium levels in the blood, is a known adverse effect of carbamazepine and oxcarbazepine. ucl.ac.uk The incidence of carbamazepine-induced hyponatremia ranges from 1.8% to 40%. nih.gov The mechanism is believed to be related to an antidiuretic effect, where the drugs increase the sensitivity of renal tubules to antidiuretic hormone (ADH), leading to increased expression of aquaporin 2 channels and subsequent water retention. ucl.ac.uknih.gov This can lead to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). ucl.ac.uk Mild hyponatremia is often asymptomatic, but more significant drops in serum sodium can lead to symptoms such as confusion and worsening seizure control. epilepsysociety.org.uk An observational study found that adverse effects occurred in 65% of people with hyponatremia compared to 21% of those with normal sodium levels. nih.gov

Cardiovascular Effects (e.g., PR Interval Prolongation)

The use of eslicarbazepine (B1671253) acetate (B1210297), which is metabolized to the active compound 10-methoxycarbamazepine (eslicarbazepine), has been associated with effects on cardiac conduction, specifically an increase in the PR interval. europa.eu Clinical trial data have indicated a small, dose-dependent prolongation of the PR interval. nih.gov Adverse reactions that may be associated with this prolongation, such as atrioventricular (AV) block, syncope, and bradycardia, can occur. europa.eu While severe cardiac arrhythmias were not reported in placebo-controlled studies with eslicarbazepine acetate, they have been noted with the structurally related drug oxcarbazepine, suggesting a potential class effect. europa.eu

Structurally related antiepileptic drugs also exhibit cardiovascular effects. Carbamazepine has been linked to reversible bradyarrhythmias, including AV block. nih.gov Similarly, a case of AV block was reported in a healthy teenager using oxcarbazepine, which resolved upon discontinuation of the drug. nih.govpsychiatry-psychopharmacology.com Although eslicarbazepine has not been directly associated with significant changes in the QTc interval at therapeutic doses, it appears to have a potential, albeit relatively weak, effect on cardiac conduction. nih.gov

Interactive Table: Cardiovascular Effects of Dibenzazepine (B1670418) Antiepileptics

Compound Reported Cardiovascular Effect Citation
Eslicarbazepine Acetate Dose-dependent PR interval prolongation europa.eunih.gov
Potential for adverse reactions like AV block, syncope, bradycardia europa.eu
Oxcarbazepine Cases of atrioventricular (AV) block reported nih.govpsychiatry-psychopharmacology.com
Carbamazepine Can cause reversible bradyarrhythmias, including AV block nih.gov

Immunological and Allergic Reactions

Treatment with eslicarbazepine acetate carries a risk of immunological and allergic reactions, some of which can be severe and life-threatening. cureepilepsy.org These reactions include severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), which can be fatal. europa.eu Rare cases of anaphylactic reactions and angioedema, which can also be fatal if associated with laryngeal edema, have been reported. cureepilepsy.orghres.ca If signs of hypersensitivity develop, immediate discontinuation of the drug is required. europa.eu

A significant consideration is the cross-reactivity with other dibenzazepine carboxamide derivatives. hres.ca Approximately 25% to 30% of individuals who have experienced hypersensitivity reactions to carbamazepine will also have a hypersensitivity reaction to oxcarbazepine. cureepilepsy.orgfda.gov Due to the structural similarity, patients with a history of such reactions to carbamazepine or oxcarbazepine should not be treated with eslicarbazepine acetate. hres.camedicinenet.com

In pediatric clinical trials involving children aged 4–17 years, allergic reactions occurred in 5% of those treated with adjunctive eslicarbazepine acetate compared to 1.3% in the placebo group. aesnet.org The most common of these reactions were allergic dermatitis and rash. aesnet.org While generally non-serious, one serious case of DRESS was reported, though there were no instances of SJS or TEN in these pediatric studies. aesnet.org

Interactive Table: Incidence of Allergic Reactions in Pediatric Trials (Aged 4-17)

Treatment Group Overall Incidence of Allergic Reactions Most Frequent Reactions Serious Reactions Reported Citation
Eslicarbazepine Acetate 5% Allergic dermatitis, rash 1 case of DRESS aesnet.org
Placebo 1.3% N/A None aesnet.org

Pharmacokinetic and Metabolic Research

Absorption and Bioavailability Research

10-Methoxycarbamazepine is a key intermediate in the synthesis of oxcarbazepine (B1677851). google.comgoogle.com The process involves the reaction of 10-methoxyiminostilbene (B195700) with cyanic acid to produce this compound, which is then hydrolyzed to form oxcarbazepine. google.comgoogle.comnewdrugapprovals.org

The kinetics of prodrug conversion are central to understanding the pharmacological activity of several related anticonvulsant drugs. Oxcarbazepine, for instance, is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active 10-monohydroxy derivative, licarbazepine (B1675244) (MHD). taylorandfrancis.comresearchgate.netallenpress.com This conversion is so efficient that the systemic exposure to the active metabolite is significantly higher than that of the parent compound. taylorandfrancis.com Following oral administration, oxcarbazepine is almost completely absorbed (>95%) and quickly converted by cytosolic enzymes in the liver to licarbazepine, which is a racemic mixture of (S)-licarbazepine (eslicarbazepine) and (R)-licarbazepine. taylorandfrancis.comallenpress.com The peak plasma concentration of the active metabolite is typically reached within 2 to 4 hours. taylorandfrancis.com

Similarly, eslicarbazepine (B1671253) acetate (B1210297) acts as a prodrug and is rapidly and extensively biotransformed to its primary active metabolite, eslicarbazepine ((S)-licarbazepine), through hydrolytic first-pass metabolism. allenpress.comeuropa.eudrugbank.com This conversion is nearly complete, with plasma levels of the parent eslicarbazepine acetate usually remaining below the limit of quantification after oral administration. europa.eudovepress.com The systemic exposure to eslicarbazepine constitutes about 94% of the administered eslicarbazepine acetate dose. researchgate.net The metabolism of eslicarbazepine acetate results in minimal exposure to other metabolites like (R)-licarbazepine and oxcarbazepine. researchgate.netdrugbank.com The steady-state plasma concentrations of eslicarbazepine are typically achieved after 4 to 5 days of once-daily administration. europa.eu

The metabolic pathway of carbamazepine (B1668303), another related compound, involves its conversion by CYP3A4 to carbamazepine-10,11-epoxide (B195693), which is also an active metabolite. allenpress.comchemicalbook.com

Bioequivalence studies for compounds structurally related to this compound, such as carbamazepine, are crucial, particularly for drugs with a narrow therapeutic index. nih.gov Methodologies for these studies often involve comparing a test formulation to a reference product under standardized conditions.

A common design is a single-center, multiple-dose, randomized, open-label, two-way crossover study. nih.gov In such studies, healthy volunteers receive both the test and reference products in a crossover fashion, typically after a washout period. For multiple-dose studies, subjects take the drug for a period sufficient to reach steady-state concentrations. nih.gov

Key pharmacokinetic parameters are measured from plasma concentrations of both the parent drug and its major active metabolites. These parameters include:

Cmax: Maximum plasma concentration.

AUC: Area under the plasma concentration-time curve.

Tmax: Time to reach maximum plasma concentration.

For a product to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC typically must fall within the range of 80% to 125%. For narrow therapeutic index drugs, more stringent criteria, such as a range of 90% to 110%, may be applied. nih.gov The analysis is performed on plasma concentrations of the parent drug and its active metabolites, such as carbamazepine and its carbamazepine-10,11-epoxide metabolite. nih.gov Both single-dose and multiple-dose studies are used to establish bioequivalence, with multiple-dose studies providing data that more closely reflects therapeutic use. nih.gov

Prodrug Conversion Kinetics

Distribution and Protein Binding Research

The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body tissues versus the plasma. Studies on oxcarbazepine, which is synthesized from this compound, provide insight into the distribution characteristics of this class of compounds. Research involving the co-administration of verapamil (B1683045) with oxcarbazepine has shown an apparent volume of distribution for oxcarbazepine of 4.72 L/kg, which was reduced to 3.15 L/kg in the presence of verapamil. researchgate.net

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target sites. Research on the active metabolites of oxcarbazepine and eslicarbazepine acetate indicates relatively low and concentration-independent binding to plasma proteins.

The binding of eslicarbazepine, the active metabolite of eslicarbazepine acetate, to plasma proteins is less than 40%. europa.eudovepress.com In-vitro studies have demonstrated that this binding is not significantly affected by the presence of other drugs such as warfarin, diazepam, digoxin, phenytoin (B1677684), and tolbutamide. europa.eu Similarly, the binding of these other drugs was not significantly affected by the presence of eslicarbazepine. europa.eu

The monohydroxy derivative (MHD) of oxcarbazepine, also known as licarbazepine, has a plasma protein binding of approximately 39%. researchgate.net The parent compound, oxcarbazepine, exhibits a higher protein binding of around 59%. researchgate.net

Table 1: Plasma Protein Binding of Carbamazepine-Related Compounds

CompoundPlasma Protein Binding (%)Reference
Eslicarbazepine (active metabolite)<40% europa.eudovepress.com
Licarbazepine (MHD, active metabolite of Oxcarbazepine)~39% researchgate.net
Oxcarbazepine~59% researchgate.net
Carbamazepine70-80% chemicalbook.com

The ability of a drug to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders like epilepsy. Compounds in the dibenzazepine (B1670418) carboxamide family are known to penetrate the BBB.

Studies have shown that after administration, oxcarbazepine is detectable in the cerebrospinal fluid (CSF), indicating its passage across the BBB. dovepress.com Its active metabolite, licarbazepine, is responsible for the primary pharmacological effect within the brain. taylorandfrancis.comresearchgate.net For the parent compound carbamazepine, brain concentrations are reported to be approximately 1.2 to 1.4 times those found in plasma. chemicalbook.com

Research using animal models with serial sampling of blood and CSF has been instrumental in studying the central pharmacokinetics of these drugs. ucl.ac.ukucl.ac.uk Such studies have demonstrated that drugs like phenytoin and sodium valproate, often studied alongside carbamazepine, appear rapidly in the CSF after administration, suggesting swift penetration of the BBB. ucl.ac.uk The relationship between serum and CSF concentrations can be complex and dose-dependent, highlighting the importance of direct CSF measurements to understand drug disposition in the central nervous system. ucl.ac.uk

Plasma Protein Binding Characterization

Metabolism Research

Research into the metabolism of this compound is limited. The compound is primarily identified in scientific literature not as a therapeutic agent administered to humans, but as a metabolite in specific biodegradation studies, a chemical intermediate, and an analytical standard.

Hepatic Metabolism Pathways

Detailed studies on the specific hepatic metabolism pathways of this compound in humans or animals are not extensively available in the current scientific literature. The compound is recognized as a metabolite of carbamazepine, but its formation has been described in the context of microbial biodegradation rather than mammalian hepatic processes. Specifically, the fungus Pleurotus ostreatus has been shown to produce this compound from carbamazepine cabidigitallibrary.org. One study describes a process involving methoxylation for the formation of this compound ajol.info.

Identification and Characterization of Enzymes Involved (e.g., Cytosolic Reductases, UGT, Esterases, CYP450 Isoforms)

There is a lack of specific research identifying the human enzymes responsible for the metabolism of this compound. However, in the context of fungal biodegradation of carbamazepine, several enzyme classes have been implicated. While not directly acting on this compound, these enzymes are involved in the broader metabolic pathways of the parent compound, carbamazepine.

The fungus Pleurotus ostreatus strain PC9 has been identified as capable of producing this compound cabidigitallibrary.org. The enzymes this fungus uses for degrading carbamazepine include Cytochrome P450, Laccase, Manganese peroxidase, Epoxide hydrolase, and Aldehyde oxidase cabidigitallibrary.org. It is through the action of one or more of these enzymes that carbamazepine is converted to various metabolites, including this compound cabidigitallibrary.orgajol.info. There is no available data from the reviewed literature on the specific human cytosolic reductases, UGTs, esterases, or CYP450 isoforms that metabolize this compound.

Fungus SpeciesImplicated EnzymesReference
Pleurotus ostreatusCytochrome P450, Laccase, Manganese peroxidase, Epoxide hydrolase, Aldehyde oxidase cabidigitallibrary.org
Trametes versicolorCytochrome P450, Laccase, Lignin peroxidase, Manganese peroxidase cabidigitallibrary.org

Stereoselective Metabolic Pathways

There is no available research data concerning the stereoselective metabolic pathways of this compound. While methods for the stereoselective analysis of related compounds like oxcarbazepine and its metabolites exist, specific information on the stereoisomeric conversion or metabolism of this compound has not been reported scribd.com.

Excretion Pathways Research

Renal Clearance Studies

Specific studies focusing on the renal clearance of this compound are not present in the reviewed scientific literature. While renal clearance has been quantified for carbamazepine and its major metabolites, such as carbamazepine-10,11-epoxide and the trans-10,11-dihydroxy derivative (CBZ-diol), similar data for this compound is absent nih.gov. The compound is frequently used as an internal standard for HPLC methods that quantify other carbamazepine metabolites in urine, but its own excretion parameters have not been a subject of study tandfonline.com. Although one source notes that a liquid chromatography method for this compound is suitable for pharmacokinetic analysis, it does not provide any specific data sielc.com.

Table 2: Renal Clearance of Carbamazepine and its Major Metabolites (for context)

CompoundRenal Clearance (ml/min)Flow DependencyReference
Carbamazepine (CBZ)~1Flow-dependent nih.gov
Carbamazepine-10,11-epoxide (CBZ-epoxide)~8Flow-dependent nih.gov
trans-10,11-dihydroxy-CBZ (CBZ-diol)~160-350Independent of urine flow nih.gov
This compoundData not availableData not available

Drug-Drug Interaction Research

There is no available research on the drug-drug interaction potential of this compound.

Cytochrome P450 Enzyme Inhibition/Induction Potential (e.g., CYP2C19, CYP3A4)

Information regarding the potential of this compound to inhibit or induce cytochrome P450 enzymes is not present in the scientific literature.

Research on the related compound, eslicarbazepine acetate, shows that its active metabolite, eslicarbazepine, has a moderate inhibitory effect on CYP2C19 and is a weak inducer of CYP3A4. nih.govdrugbank.comresearchgate.netnih.gov In vitro studies indicated no significant inhibitory effects on other enzymes like CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP2C9. amrhasanneuro.com Co-administration of eslicarbazepine acetate with a substance metabolized by CYP2C19, such as phenytoin, can lead to increased exposure of that substance. europa.eu Conversely, its induction of CYP3A4 can decrease the systemic exposure of drugs metabolized by this enzyme, such as simvastatin (B1681759) and oral contraceptives. europa.eu

Table 1: Summary of CYP450-Mediated Interactions for Eslicarbazepine Acetate This table is provided for context on a related compound, as no data exists for this compound.

EnzymeEffect of EslicarbazepineClinical ImplicationReference
CYP2C19Moderate InhibitionMay increase plasma concentrations of drugs metabolized by CYP2C19 (e.g., Phenytoin). nih.govnih.govamrhasanneuro.comeuropa.eu
CYP3A4Weak InductionMay decrease plasma concentrations of drugs metabolized by CYP3A4 (e.g., Simvastatin, oral contraceptives). drugbank.comnih.gov
CYP2C9Inhibition (in vitro)Clinical relevance is unknown, as in vivo effects may differ. nih.gov

Transporter-Mediated Interactions

There is no data available concerning transporter-mediated interactions for this compound.

For the related compound, eslicarbazepine acetate, studies in healthy subjects suggest it does not have a significant effect on the P-glycoprotein (P-gp) transporter, as evidenced by the lack of interaction with digoxin. europa.eu However, an interaction with rosuvastatin, resulting in a 36-39% decrease in its systemic exposure, may be due to interference with transporter activity, though the exact mechanism is unknown. europa.eu

Population Pharmacokinetics and Variability Studies

No population pharmacokinetic studies have been conducted on this compound.

Population pharmacokinetic analyses have been performed for eslicarbazepine acetate. nih.govresearchgate.netgu.se These studies describe its pharmacokinetics using a one-compartment model with first-order absorption and elimination. nih.govresearchgate.net Body weight and sex were identified as significant factors influencing clearance and volume of distribution, though dose adjustments based on these factors were not deemed necessary. nih.gov These models have been used to assess drug interactions and to understand the relationship between drug exposure and clinical outcomes. researchgate.netgu.se

Advanced Topics and Future Research Directions

Pharmacogenomics and Personalized Medicine Approaches

The advent of pharmacogenomics has opened new avenues for personalizing treatment by understanding how an individual's genetic makeup influences their response to drugs. In the context of antiepileptic drugs like 10-methoxycarbamazepine, this field holds significant promise for improving therapeutic outcomes and minimizing adverse effects.

SCN8A Channel Variants and Variant-Specific Therapeutic Effects

Pathogenic variants in the SCN8A gene, which encodes the voltage-gated sodium (NaV) channel NaV1.6, are associated with a spectrum of neurodevelopmental disorders, including developmental and epileptic encephalopathy. nih.gov Given that sodium channel blockers are a cornerstone of epilepsy treatment, understanding how specific SCN8A variants affect channel function is crucial for developing targeted therapies.

Research has shown that the functional effects of SCN8A variants can be influenced by the cellular and molecular context, such as developmentally regulated alternative splicing of the gene. nih.gov This highlights the complexity of predicting a patient's response to a sodium channel blocker based on their genotype alone.

For individuals with SCN8A-related epilepsy, several studies suggest a favorable response to sodium channel blockers. nih.gov However, the response can be highly variable. For instance, some patients may respond well to high doses of phenytoin (B1677684), while others may experience a worsening of seizures with drugs like levetiracetam. nih.gov This variability underscores the need for variant-specific therapeutic strategies. Future research will likely focus on characterizing the electrophysiological properties of a wider range of SCN8A variants and correlating these findings with clinical responses to drugs like this compound and its parent compounds. This could lead to the development of personalized treatment algorithms where the choice and dosage of a sodium channel blocker are guided by the patient's specific SCN8A variant.

Mechanisms of Drug Resistance in Epilepsy Research

A significant challenge in epilepsy treatment is the phenomenon of drug resistance, where seizures persist despite treatment with appropriately chosen and dosed antiepileptic drugs (AEDs). nih.govnih.govepi.ch Approximately 30% of epilepsy patients are drug-resistant, facing a higher risk of mortality, injury, and a reduced quality of life. nih.govepi.ch Several hypotheses have been proposed to explain the underlying mechanisms of drug resistance.

One prominent theory is the transporter hypothesis , which posits that the overexpression of efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier (BBB) reduces the concentration of AEDs in the brain, thereby diminishing their efficacy. epi.chepilepsy-institute.org.uk P-gp is encoded by the MDR1 (or ABCB1) gene. epi.ch

Another key theory is the target hypothesis , which suggests that genetic or functional alterations in the molecular targets of AEDs can lead to drug resistance. nih.govepi.ch For sodium channel-blocking drugs, this could involve polymorphisms in genes like SCN1A, SCN2A, and SCN3A, which encode different isoforms of the sodium channel α subunit. epi.ch For example, certain polymorphisms in SCN2A have been associated with resistance to sodium channel blockers. epi.ch

The intrinsic severity hypothesis suggests that the underlying severity of the epilepsy itself, often associated with factors like high initial seizure frequency and structural brain lesions, is the primary determinant of drug resistance. nih.govepi.ch Furthermore, the neural network hypothesis proposes that aberrant neural networks can contribute to pharmacoresistance. nih.gov

Neuroinflammation has also emerged as a significant factor in drug-resistant epilepsy. researchgate.net Increased levels of pro-inflammatory molecules have been observed in patients with drug-resistant epilepsy, and these inflammatory processes can contribute to BBB dysfunction and alter neuronal excitability. researchgate.net

Understanding these complex and often interconnected mechanisms is crucial for developing strategies to overcome drug resistance. Future research involving this compound will likely investigate its susceptibility to these resistance mechanisms and explore its potential in combination therapies or as part of novel treatment approaches for drug-resistant epilepsy.

Drug Repurposing Potential (e.g., Oncology)

Drug repurposing, the strategy of identifying new uses for existing approved drugs, is a time and cost-effective approach to drug development. oncology-central.comnih.govmdpi.com In recent years, there has been growing interest in repurposing various classes of drugs, including antiepileptic drugs (AEDs), for cancer treatment. nih.govmdpi.com

Several AEDs have shown potential anticancer effects through various mechanisms. nih.gov For instance, valproic acid acts as a histone deacetylase inhibitor, while topiramate (B1683207) inhibits carbonic anhydrase, disrupting the acidic microenvironment that cancer cells favor. nih.gov Lacosamide, which enhances the slow inactivation of voltage-gated sodium channels, has been shown to inhibit the growth and proliferation of cancer cells. nih.gov

The rationale for repurposing AEDs in oncology stems from the observation that some of the molecular pathways they target are also implicated in cancer progression. While direct research on the oncology applications of this compound is limited, the known mechanisms of related compounds provide a basis for future investigation. Given that its parent compounds modulate sodium channels, and these channels are involved in cancer cell proliferation and metastasis, this compound could be a candidate for preclinical studies in various cancer models.

The broader landscape of drug repurposing in oncology includes a diverse range of non-cancer drugs such as metformin, statins, and aspirin, which are being investigated for their potential anticancer properties. oncology-central.comlifeextension.com This trend highlights the potential for discovering novel therapeutic applications for well-characterized compounds like this compound.

Development of Novel Analogs and Derivatives

The development of novel analogs and derivatives of existing drugs is a common strategy to improve efficacy, reduce toxicity, and overcome limitations such as drug resistance. This compound itself is a key intermediate in the synthesis of oxcarbazepine (B1677851), which was developed as an analog of carbamazepine (B1668303) to offer a better side-effect profile. google.comgoogle.comnewdrugapprovals.org

The chemical structure of this compound, with its dibenzazepine (B1670418) nucleus, offers multiple sites for chemical modification to create novel compounds. lgcstandards.com Future research in this area could focus on synthesizing new analogs with altered pharmacokinetic or pharmacodynamic properties. For example, modifications could be designed to:

Enhance affinity for specific subtypes of sodium channels.

Improve penetration across the blood-brain barrier.

Reduce susceptibility to efflux by transporters like P-glycoprotein.

Introduce additional mechanisms of action.

By exploring the structure-activity relationships of new derivatives, researchers may identify compounds with superior anticonvulsant activity, a broader spectrum of efficacy, or potential for new therapeutic indications beyond epilepsy.

Biomarker Discovery and Validation for Efficacy and Safety

The identification and validation of biomarkers are critical for optimizing drug therapy by providing objective measures of treatment response and potential toxicity. For antiepileptic drugs, biomarkers could help predict which patients are most likely to respond to a particular treatment and monitor for adverse effects.

In the context of this compound and related compounds, biomarker research could focus on several areas:

Pharmacogenomic Biomarkers: As discussed, genetic variants in SCN8A and other genes encoding sodium channel subunits can influence drug response. nih.govnih.gov Validating these variants as predictive biomarkers could guide personalized treatment decisions.

Neurophysiological Biomarkers: Electroencephalogram (EEG) patterns and other neurophysiological measures could serve as biomarkers of drug efficacy, helping to titrate dosage and assess seizure control.

Biochemical Biomarkers: Monitoring plasma levels of the drug and its metabolites is a standard approach. Additionally, research could explore novel biochemical markers related to the drug's mechanism of action or off-target effects. For example, markers of neuroinflammation could be relevant in the context of drug-resistant epilepsy. researchgate.net

The discovery and validation of robust biomarkers for this compound would represent a significant step towards a more precise and effective use of this compound in clinical practice.

Long-term Safety and Efficacy Research Methodologies

Assessing the long-term safety and efficacy of antiepileptic drugs is essential, as epilepsy is often a chronic condition requiring prolonged treatment. Methodologies for this type of research include long-term extension studies of clinical trials, observational studies, and patient registries.

For this compound, as an intermediate of oxcarbazepine, much of the long-term data comes from studies of its parent compound. These studies typically collect data on seizure frequency and severity over extended periods, as well as monitor for any long-term or cumulative adverse effects. google.com

Future research methodologies for evaluating the long-term profile of this compound or its novel derivatives would likely involve:

Prospective, long-term observational studies: To gather real-world evidence on effectiveness and safety in diverse patient populations.

Meta-analyses of existing studies: To synthesize data from multiple sources and provide a more robust estimate of long-term outcomes. aimspress.com

Development of patient-reported outcome measures: To capture the impact of treatment on quality of life from the patient's perspective.

These research efforts are crucial for providing clinicians and patients with the comprehensive information needed to make informed decisions about long-term epilepsy management.

Analytical Methodologies for Research

Quantification in Biological Matrices

Accurate determination of 10-methoxycarbamazepine concentrations in biological matrices such as plasma and serum is fundamental for pharmacokinetic and metabolic studies.

Chromatographic Techniques (e.g., HPLC-UV, Enantioselective HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for the analysis of this compound. This technique is widely used for the routine monitoring of carbamazepine (B1668303) and its metabolites, where this compound often serves as an internal standard. nih.govresearchgate.net

A typical HPLC method involves a reverse-phase (RP) column, such as a Newcrom R1 or LiChrosorb RP8, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comscribd.com Detection is commonly performed at a UV wavelength of 215 nm. nih.govresearchgate.net Sample preparation from plasma or serum usually involves a liquid-liquid extraction step with a solvent like dichloromethane (B109758) to isolate the analytes before injection into the HPLC system. nih.govscribd.com These methods are valued for their precision, with reported within-batch and between-batch coefficients of variation being low, ensuring reliable and reproducible results. nih.govresearchgate.net

While standard HPLC is effective for general quantification, Enantioselective HPLC is critical when studying the stereospecific properties of chiral compounds. For chiral imidazolines, which share structural similarities with the core of this compound, enantioselective HPLC has been successfully employed. nih.gov Using a chiral stationary phase, such as a Chiralpak® IB® column, allows for the separation of enantiomers. nih.gov This is crucial for understanding the differential biological activities and metabolic fates of individual enantiomers.

TechniqueColumn TypeMobile Phase ExampleDetection MethodApplication
HPLC-UVNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric Acid sielc.comUV at 215 nm nih.govQuantification in plasma nih.gov
HPLC-UVLiChrosorb RP8 (Reverse Phase)MeCN:water 32:68 scribd.comUV at 215 nm scribd.comQuantification in plasma scribd.com
Enantioselective HPLCChiralpak® IB®n-hexane/chloroform/ethanol nih.govUV at 254 nm nih.govEnantiomer separation nih.gov

In Vitro Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp)

In vitro electrophysiological techniques are indispensable for investigating the effects of compounds on neuronal excitability at the cellular level. nih.govcriver.com The whole-cell patch-clamp technique is a powerful method used to record the ionic currents flowing through the membrane of a single neuron. nih.gov This allows researchers to study how a compound like this compound might modulate the function of specific ion channels, which is particularly relevant given its structural relation to known sodium channel blockers.

These techniques are often applied to brain slices or dissociated neuronal cultures. criver.com By measuring changes in membrane potential and ionic currents in the presence of the compound, scientists can elucidate its mechanism of action on neuronal signaling. nih.gov

Preclinical Model Evaluation Techniques (e.g., Electroencephalography, Behavioral Assays)

To understand the effects of this compound in a more integrated biological system, preclinical models are employed. Electroencephalography (EEG) is used in animal models to record brain electrical activity. ucl.ac.uk This is particularly useful for assessing the potential anticonvulsant properties of a compound by observing its effects on seizure-like activity induced in the model. ucl.ac.uk

Behavioral assays in animal models provide insights into the compound's effects on the central nervous system. researchgate.net These tests can assess coordination, cognition, and other behavioral parameters that may be altered by a neurologically active compound. researchgate.net For instance, studies on related compounds have used tests to measure psychomotor performance and subjective effects. researchgate.net

TechniqueModelMeasured ParametersResearch Focus
Electroencephalography (EEG)Animal models of epilepsy ucl.ac.ukBrain electrical activity, seizure frequency and duration ucl.ac.ukAnticonvulsant efficacy ucl.ac.uk
Behavioral AssaysHealthy animal subjects researchgate.netCoordination, reaction time, attention, cognition researchgate.netPsychomotor and cognitive effects researchgate.net

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound analogs?

  • Methodological Answer :
  • Physiologically-based pharmacokinetic (PBPK) modeling : Simulate tissue distribution and metabolic clearance to predict in vivo behavior.
  • Biopharmaceutics profiling : Assess solubility, permeability (e.g., Caco-2 assays), and metabolic stability in hepatocytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methoxycarbamazepine
Reactant of Route 2
Reactant of Route 2
10-Methoxycarbamazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.